N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClN4O2S and its molecular weight is 336.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives using a similar compound. These derivatives were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Properties and Spectroscopy
- Research on the chemical properties and spectroscopic analysis of related compounds was conducted by Palkar et al. (2017). They synthesized and characterized novel analogs exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Optical Properties
- Jiang, Liu, Lv, and Zhao (2012) explored the synthesis of derivatives with a focus on their UV-vis absorption and fluorescence spectral characteristics. Their study provided insights into how substituents affect the optical properties of these compounds (Jiang, Liu, Lv, & Zhao, 2012).
Structural Analysis
- The structural analysis of related compounds was performed by Kumara, Kumar, Kumar, and Lokanath (2018). They investigated novel pyrazole derivatives and their intermolecular interactions using X-ray crystallography, providing valuable information on the molecular geometry and electronic structures of these compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).
Pharmacological Evaluation
- Saad, Osman, and Moustafa (2011) synthesized novel pyrazoles and triazoles bearing a quinazoline moiety, which were evaluated for their analgesic activity, demonstrating the compound's potential in developing new analgesics (Saad, Osman, & Moustafa, 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression inhibits the production of PGE2, a lipid compound produced by COX enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involving the COX enzymes . By suppressing these enzymes, it disrupts the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This disruption can lead to downstream effects such as reduced inflammation and pain relief .
Result of Action
The suppression of COX enzymes and the subsequent reduction in PGE2 production can lead to anti-inflammatory effects . This is because PGE2 is involved in the mediation of inflammation and pain .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-7-4-5-9(15)11-10(7)16-14(22-11)17-12(20)8-6-19(2)18-13(8)21-3/h4-6H,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFNDLQDWIDJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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